The Mechanism of Action of Soticlestat (Cholesterol 24-hydroxylase-IN-1): An In-depth Technical Guide
The Mechanism of Action of Soticlestat (Cholesterol 24-hydroxylase-IN-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soticlestat (formerly known as TAK-935/OV935), a potent and selective inhibitor of Cholesterol 24-hydroxylase (CH24H), represents a novel therapeutic approach for neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy. This technical guide provides a comprehensive overview of the core mechanism of action of soticlestat, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Soticlestat's primary mechanism involves the inhibition of CH24H, a brain-specific enzyme, leading to a reduction in the neuroactive metabolite 24S-hydroxycholesterol (24HC). This reduction is believed to modulate glutamatergic neurotransmission and neuroinflammation, thereby exerting its anticonvulsive effects.
Core Mechanism of Action
Soticlestat is a first-in-class, selective inhibitor of the enzyme Cholesterol 24-hydroxylase (CH24H), also known as Cytochrome P450 46A1 (CYP46A1).[1][2][3] CH24H is predominantly expressed in the brain and plays a crucial role in cholesterol homeostasis by converting cholesterol into 24S-hydroxycholesterol (24HC).[3][4] The inhibition of CH24H by soticlestat leads to a significant reduction in the levels of 24HC in the brain.[5]
The therapeutic effects of soticlestat are primarily attributed to the downstream consequences of reduced 24HC levels. 24HC is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory glutamatergic signaling.[3][4][6][7] By lowering 24HC, soticlestat is proposed to reduce NMDA receptor-mediated neuronal hyperexcitability, which is a hallmark of seizure activity.[6][8]
Furthermore, preclinical studies suggest that soticlestat's mechanism may also involve:
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Preservation of Astrocyte Function: By inhibiting the conversion of membrane cholesterol to 24HC, soticlestat may help maintain the integrity of cholesterol-rich lipid rafts in astrocytes. These lipid rafts are important for the function of excitatory amino acid transporter 2 (EAAT2), which is responsible for clearing glutamate from the synaptic cleft. Enhanced glutamate reuptake would further dampen neuronal hyperexcitability.[6][8]
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Anti-inflammatory Effects: A correlation between the reduction in 24HC levels and a decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) has been observed in the hippocampus of soticlestat-treated mice.[6][8] This suggests a potential role for soticlestat in mitigating neuroinflammation associated with epilepsy.
Quantitative Data
The following tables summarize the key quantitative data for soticlestat from in vitro and clinical studies.
Table 1: In Vitro Inhibitory Activity of Soticlestat
| Parameter | Value | Species | Reference |
| IC50 (CH24H) | 4.5 nM | Human | [9] |
| IC50 (CH24H) | 7.4 nM | Human |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Soticlestat in Humans (Phase 1, Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Plasma 24HC Reduction (at steady state) | Reference |
| 100 mg QD | - | 0.33 - 0.5 | ~4 | -46.8% | [10][11] |
| 400 mg QD | - | 0.33 - 0.5 | ~4 | -62.7% | [10][11] |
| Single 15 mg | 43.5 | 0.25 - 0.52 | 0.82 - 7.16 | Dose-dependent decrease | [12][13] |
| Single 1350 mg | 7950 | 0.25 - 0.52 | 0.82 - 7.16 | Dose-dependent decrease | [12][13] |
Table 3: Clinical Efficacy of Soticlestat in Patients with Dravet Syndrome (DS) and Lennox-Gastaut Syndrome (LGS)
| Study | Population | Primary Endpoint | Result | p-value | Reference |
| ELEKTRA (Phase 2) | DS and LGS (combined) | Seizure Frequency Reduction | Statistically significant reduction | 0.002 | [14][15] |
| ELEKTRA (Phase 2) | DS cohort | Convulsive Seizure Frequency Reduction | Statistically significant reduction | 0.0007 | [14][16] |
| SKYLINE (Phase 3) | Refractory DS | Convulsive Seizure Frequency Reduction | Narrowly missed primary endpoint | 0.06 | [14][16][17][18] |
| SKYWAY (Phase 3) | Refractory LGS | Major Motor Drop Seizure Frequency Reduction | Did not meet primary endpoint | 0.785 | [17][19] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of soticlestat.
3.1. In Vitro CH24H Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of soticlestat against human CH24H.
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Methodology:
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Recombinant human CH24H enzyme is incubated with varying concentrations of soticlestat.
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The substrate, cholesterol, is added to initiate the enzymatic reaction.
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The reaction is allowed to proceed for a defined period at 37°C.
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The amount of the product, 24S-hydroxycholesterol, is quantified using methods such as enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC/MS/MS).
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The percentage of inhibition at each soticlestat concentration is calculated relative to a control without the inhibitor.
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The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
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3.2. Measurement of 24S-Hydroxycholesterol Levels in Brain and Plasma
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Objective: To assess the in vivo target engagement and pharmacodynamic effect of soticlestat.
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Methodology:
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Sample Collection: Brain tissue and plasma samples are collected from animals or human subjects at specified time points following soticlestat administration.
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Sample Preparation: Brain tissue is homogenized, and both brain homogenates and plasma samples undergo a lipid extraction procedure.
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Quantification: The concentration of 24HC in the extracted samples is measured using a validated analytical method, typically a competitive enzyme immunoassay (EIA) kit or LC/MS/MS for higher sensitivity and specificity.
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Data Analysis: The 24HC levels in the soticlestat-treated groups are compared to those in the vehicle-treated control group to determine the percentage of reduction.
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3.3. Animal Models of Epilepsy
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Objective: To evaluate the anticonvulsive efficacy of soticlestat in vivo.
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Models:
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Pentylenetetrazol (PTZ) Kindling Model: This model assesses the effect of a compound on the development of seizure susceptibility. Animals are repeatedly administered a sub-convulsive dose of PTZ, leading to a progressive increase in seizure severity. Soticlestat is administered prior to each PTZ injection, and its effect on the rate of kindling and seizure scores is evaluated.[20][21]
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Dravet Syndrome Mouse Models (e.g., Scn1a+/- mice): These genetic models mimic the human condition. Soticlestat's efficacy is assessed by measuring its impact on spontaneous seizure frequency, survival rates, and the threshold for hyperthermia-induced seizures.[5]
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General Protocol:
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Animals are randomized to receive either soticlestat at various doses or a vehicle control.
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The drug is administered via a clinically relevant route (e.g., oral gavage).
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Seizure activity is monitored and scored using established behavioral scales (e.g., the Racine scale).
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At the end of the study, brain and plasma samples may be collected for pharmacokinetic and pharmacodynamic analysis.
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3.4. Human Clinical Trials
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Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of soticlestat in healthy volunteers and patients with epilepsy.
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Methodology:
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Phase 1: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics across a range of single and multiple ascending doses.[10][12][13] Pharmacodynamic markers like plasma 24HC levels are also measured.
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Phase 2: Randomized, double-blind, placebo-controlled studies in a target patient population (e.g., Dravet syndrome, Lennox-Gastaut syndrome) to obtain preliminary evidence of efficacy and further evaluate safety.[14][15][16]
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Phase 3: Large-scale, pivotal, randomized, double-blind, placebo-controlled trials to confirm the efficacy and safety of soticlestat in the target patient populations.[14][16][17][18][19]
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Signaling Pathways and Experimental Workflows
4.1. Signaling Pathway of Soticlestat's Mechanism of Action
Caption: Proposed mechanism of action of soticlestat.
4.2. Experimental Workflow for Soticlestat Development
Caption: A simplified workflow for the development of soticlestat.
References
- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome | Financial Post [financialpost.com]
- 4. Ovid Therapeutics Inc. - Long-term Safety & Efficacy Findings from Soticlestat Open Label Extension Study Presented by Takeda at American Academy of Neurology Annual Meeting [investors.ovidrx.com]
- 5. Soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, reduces seizures and premature death in Dravet syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proposed mechanism of action of soticlestat as an antiseizure medication [aesnet.org]
- 7. Safety, tolerability, pharmacokinetics, pharmacodynamics, bioavailability and food effect of single doses of soticlestat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and safety assessment of multiple doses of soticlestat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s201.q4cdn.com [s201.q4cdn.com]
- 13. Safety, tolerability, pharmacokinetics, pharmacodynamics, bioavailability and food effect of single doses of soticlestat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. takeda.com [takeda.com]
- 15. Ovid Therapeutics Inc. - Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox-Gastaut Syndrome [investors.ovidrx.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Soticlestat Fails to Meet Primary Endpoints in Phase III Trials for Dravet and Lennox-Gastaut Syndromes [trial.medpath.com]
- 18. Ovid Therapeutics Inc. - Ovid Therapeutics Reports on Takeda’s Announcement of Phase 3 Topline Study Results for Soticlestat [investors.ovidrx.com]
- 19. soticlestat vs placebo as adjunctive therapy for lennox-gastaut syndrome: results from the phase 3, randomized skyway clinical trial [aesnet.org]
- 20. Anticonvulsive properties of soticlestat, a novel cholesterol 24-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticonvulsive properties of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
